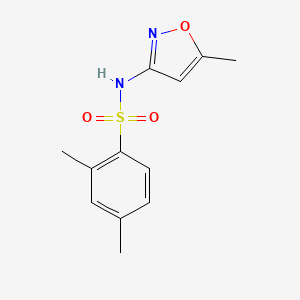![molecular formula C15H23N3O3S B4422120 N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4422120.png)
N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, also known as EPM-102 or LY-2140023, is a novel compound that has shown potential in the treatment of various neurological disorders. It is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) subtype, which is involved in regulating glutamate neurotransmission in the brain. In
Mecanismo De Acción
N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide acts as a selective positive allosteric modulator of mGluR2, which is a G protein-coupled receptor that regulates glutamate neurotransmission in the brain. By binding to a specific site on mGluR2, this compound enhances the receptor's response to glutamate, leading to a decrease in glutamate release and an overall decrease in excitatory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It can decrease glutamate release, increase dopamine release, and enhance synaptic plasticity, which are all important factors in regulating neurotransmission and cognitive function. This compound has also been shown to have minimal effects on other neurotransmitter systems, such as serotonin and norepinephrine, which may contribute to its favorable side effect profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide in lab experiments is its specificity for mGluR2, which allows for targeted modulation of glutamate neurotransmission. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds that target glutamate neurotransmission. Additionally, the optimal dosing and administration of this compound in animal models may require further optimization.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide. One area of interest is its potential use in combination with other medications for the treatment of neurological disorders, such as antipsychotics or antidepressants. Another direction is to investigate the effects of this compound on other brain regions and neurotransmitter systems, such as the prefrontal cortex and GABAergic neurotransmission. Additionally, further studies on the safety and efficacy of this compound in humans are needed to fully understand its potential as a therapeutic agent for neurological disorders.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. Preclinical studies have shown that this compound can modulate glutamate neurotransmission and improve cognitive function in animal models of these disorders. Clinical trials have also demonstrated the safety and efficacy of this compound in humans, with promising results in improving symptoms of schizophrenia and major depressive disorder.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-13-6-4-5-7-14(13)16-15(19)12-17-8-10-18(11-9-17)22(2,20)21/h4-7H,3,8-12H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNNLTVKIJOCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4422052.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4422065.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4422084.png)

![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4422096.png)
![5-[(3-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4422109.png)

![methyl {[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4422112.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide](/img/structure/B4422127.png)
![8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4422135.png)
![methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B4422137.png)